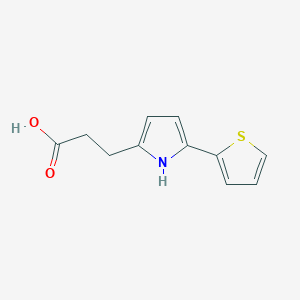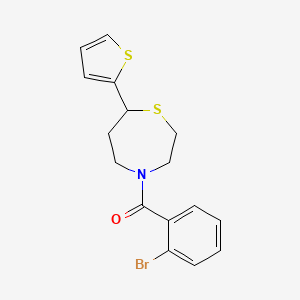![molecular formula C17H11ClFN3O2 B2812672 2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide CAS No. 1421505-08-9](/img/structure/B2812672.png)
2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide is a versatile chemical compound with a molecular formula of C17H11ClFN3O2 and a molecular weight of 343.74 g/mol . This compound is known for its intriguing properties and diverse applications in scientific research, including fields such as medicine, agriculture, and materials science.
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide is the P2X7 receptors . These receptors are a type of purinergic receptor for ATP, which play a significant role in apoptosis, inflammation, and pain signaling.
Mode of Action
The compound acts as an antagonist against P2X7 receptors . By binding to these receptors, it inhibits their activation, thereby modulating the downstream signaling pathways that are triggered by these receptors.
Pharmacokinetics
The compound’smolecular weight (500.85) suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed. The compound’s LogP value (3.31790) also indicates a balance between hydrophilicity and lipophilicity, which is favorable for membrane permeability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve the use of various boron reagents tailored for specific Suzuki–Miyaura coupling conditions . The process generally includes the preparation of intermediates such as 2-chloro-5-fluoropyrimidine, which can then be further reacted to form the desired benzamide scaffold .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of a chlorine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of various derivatives.
Common Reagents and Conditions
Substitution Reactions: Often carried out using nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Typically involve oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly use reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted benzamides and pyrimidines, which can have different functional groups attached to the core structure .
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-fluoropyrimidine: Used as a starting material for the synthesis of various pyrimidine derivatives.
2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid: An intermediate used in the synthesis of benzamide scaffolds.
Uniqueness
2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide stands out due to its unique combination of a benzamide scaffold with a fluorophenoxy and pyrimidinyl moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O2/c18-13-6-2-1-5-12(13)16(23)22-11-9-20-17(21-10-11)24-15-8-4-3-7-14(15)19/h1-10H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQFCPWYQVCBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
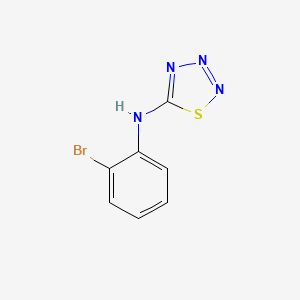
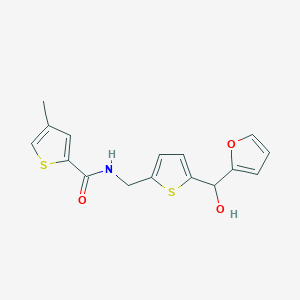
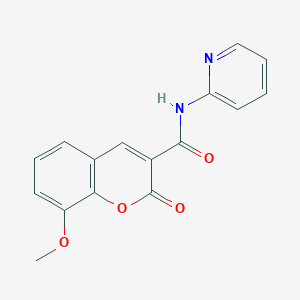
![N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2812592.png)
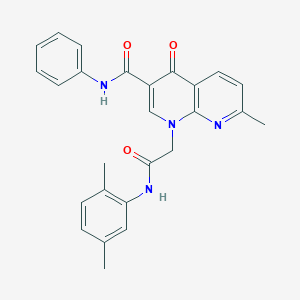
![Ethyl spiro[2.5]octane-6-carboxylate](/img/structure/B2812599.png)
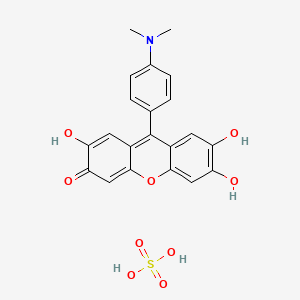
![tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate](/img/structure/B2812603.png)
![3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2812604.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2812605.png)
![5-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2812606.png)
![11-(2-methyl-1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2812608.png)
